Cas no 72244-50-9 (3-methyl-L-Histidine methyl ester)

3-Methyl-L-histidine methyl ester is a modified amino acid derivative, specifically the methyl ester form of 3-methyl-L-histidine. This compound is of interest in biochemical and pharmaceutical research due to its role as a marker for muscle protein turnover. The methylation at the histidine ring and esterification of the carboxyl group enhance its stability and solubility, making it suitable for analytical applications such as mass spectrometry and HPLC. Its structural modifications also facilitate studies on histidine metabolism and post-translational modifications. The product is typically utilized in controlled laboratory settings for precise investigations into protein degradation pathways and biomarker analysis.
3-methyl-L-Histidine methyl ester structure
72244-50-9 structure
Product Name:3-methyl-L-Histidine methyl ester
CAS No:72244-50-9
MF:C8H13N3O2
MW:183.207721471786
CID:1116587
Update Time:2025-10-21

3-methyl-L-Histidine methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-L-Histidine methyl ester
    • L-Histidine, 3-methyl-, methyl ester
    • Inchi: 1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
    • InChI Key: KSVGMEHIGJQRQB-ZETCQYMHSA-N
    • SMILES: C(OC)(=O)[C@H](CC1N(C)C=NC=1)N

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 347.2±27.0 °C(Predicted)
  • pka: 6.67±0.10(Predicted)

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3-methyl-L-Histidine methyl ester Related Literature

Additional information on 3-methyl-L-Histidine methyl ester

Introduction to 3-methyl-L-Histidine methyl ester (CAS No. 72244-50-9)

3-methyl-L-Histidine methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 72244-50-9, is a specialized organic compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of L-histidine derivatives, which are well-known for their role in various biological processes and potential therapeutic applications. The introduction of a methyl ester group at the amino terminus enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and drug formulation.

The significance of 3-methyl-L-Histidine methyl ester lies in its structural and functional properties, which make it a promising candidate for various biochemical assays and as a precursor in the synthesis of more complex molecules. Histidine, being one of the essential amino acids, plays a crucial role in protein synthesis, enzyme catalysis, and metal ion transport. The modification of histidine with a methyl ester group not only preserves its inherent biological activity but also introduces new possibilities for its application in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from histidine derivatives. 3-methyl-L-Histidine methyl ester has been explored as a key intermediate in the synthesis of histamine receptor ligands, which are used to treat conditions such as allergies, gastrointestinal disorders, and neurodegenerative diseases. The compound's ability to mimic or modulate histamine activity makes it particularly interesting for pharmacological studies.

One of the most compelling aspects of 3-methyl-L-Histidine methyl ester is its role in studying histidine metabolism and its impact on cellular processes. Researchers have utilized this compound to investigate the pathways involved in histidine degradation and to understand how alterations in these pathways can affect overall health. For instance, studies have shown that modifications in histidine metabolism are associated with certain metabolic disorders and inflammation-related diseases. By studying 3-methyl-L-Histidine methyl ester, scientists can gain insights into potential therapeutic targets for these conditions.

The chemical properties of 3-methyl-L-Histidine methyl ester make it an excellent tool for biochemical research. Its stability under various conditions allows for extensive experimentation, while its solubility ensures efficient incorporation into experimental systems. These attributes have made it a preferred choice for researchers working on enzyme kinetics, protein-protein interactions, and metabolic pathways.

Moreover, the pharmaceutical industry has shown interest in 3-methyl-L-Histidine methyl ester due to its potential as a building block for drug development. The compound's structural flexibility allows chemists to modify its core structure while retaining its biological activity. This has led to the discovery of several novel compounds with therapeutic potential. For example, derivatives of 3-methyl-L-Histidine methyl ester have been investigated as potential treatments for cancer, where they exhibit inhibitory effects on specific enzymes involved in tumor growth.

Recent advancements in synthetic biology have further expanded the applications of 3-methyl-L-Histidine methyl ester. Researchers are now exploring ways to incorporate this compound into biosynthetic pathways to produce complex molecules with pharmaceutical applications. The ability to engineer microorganisms to produce such derivatives has opened up new avenues for drug discovery and development.

The safety profile of 3-methyl-L-Histidine methyl ester is another critical factor that contributes to its widespread use in research and industry. The compound has been tested under various conditions, and no significant toxicological concerns have been reported at typical usage levels. This makes it a reliable choice for laboratory experiments and industrial applications.

In conclusion, 3-methyl-L-Histidine methyl ester (CAS No. 72244-50-9) is a versatile and valuable compound with numerous applications in biochemical research and pharmaceutical development. Its unique structural properties make it an excellent tool for studying histidine metabolism, enzyme function, and drug design. As research continues to uncover new uses for this compound, its importance in advancing our understanding of biological processes and developing novel therapeutics is likely to grow even further.

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